

2-(Oxan-2-yl)morpholine CAS number and IUPAC name

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Compound of Interest

Compound Name: 2-(Oxan-2-yl)morpholine

Cat. No.: B15324385

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An In-Depth Technical Guide to 2-(Oxan-2-yl)morpholine

This technical guide provides a comprehensive overview of **2-(Oxan-2-yl)morpholine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from the parent compound, morpholine, and established synthetic methodologies for related 2-substituted morpholines to provide a thorough and practical resource.

Chemical Identity

• IUPAC Name: 2-(tetrahydro-2H-pyran-2-yl)morpholine

• Synonym: 2-(Oxan-2-yl)morpholine

CAS Number: 2103260-44-0[1]

Molecular Formula: C₉H₁₇NO₂[1]

• Molecular Weight: 171.24 g/mol [1]

Physicochemical and Spectroscopic Data

Specific experimental data for **2-(Oxan-2-yl)morpholine** is not readily available in the public domain. Therefore, the following tables present data for the parent compound, morpholine, to



provide a baseline for its expected properties.

Table 1: Physical Properties of Morpholine

Property	Value	Reference
CAS Number	110-91-8	[2]
Molecular Formula	C ₄ H ₉ NO	[2]
Molecular Weight	87.12 g/mol	[2]
Appearance	Colorless liquid	[2][3]
Odor	Weak, ammonia- or fish-like	[3]
Melting Point	-4.9 °C	[2]
Boiling Point	128.9 °C at 760 Torr	[2]
Density	1.0007 g/cm³ at 20 °C	[2]
Flash Point	96 °F	[2]
Water Solubility	Miscible	[2]

Table 2: Spectroscopic Data for Morpholine



Spectroscopy	Data Summary	
¹ H NMR	The ¹ H NMR spectrum of morpholine typically shows two multiplets, one for the protons on the carbons adjacent to the oxygen and one for the protons on the carbons adjacent to the nitrogen. The spectrum is often described as an AA'XX' system.[4]	
¹³ C NMR	The ¹³ C NMR spectrum of morpholine shows two signals, corresponding to the two sets of chemically equivalent carbons.	
IR Spectroscopy	The infrared spectrum of morpholine shows characteristic peaks for C-H, C-O, and N-H stretching and bending vibrations.	
The mass spectrum of morpholine show molecular ion peak and characteristic fragmentation patterns.[5]		

Experimental Protocols: Synthesis of 2-Substituted Morpholines

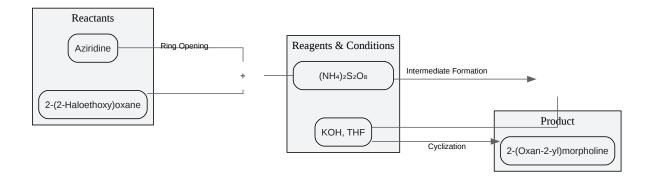
While a specific protocol for **2-(Oxan-2-yl)morpholine** is not detailed in the available literature, a plausible synthetic route can be derived from established methods for the synthesis of 2-substituted morpholines. One such general method involves the reaction of an aziridine with a haloalcohol.[6]

Proposed Synthesis of 2-(Oxan-2-yl)morpholine

This proposed protocol is based on the metal-free synthesis of 2-substituted morpholines from aziridines.[6]

Reaction Scheme:





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Caption: A proposed synthetic pathway for 2-(Oxan-2-yl)morpholine.

Materials:

- Aziridine
- 2-(2-Haloethoxy)oxane (e.g., 2-(2-bromoethoxy)oxane)
- Ammonium persulfate ((NH₄)₂S₂O₈)
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate



• Silica gel for column chromatography

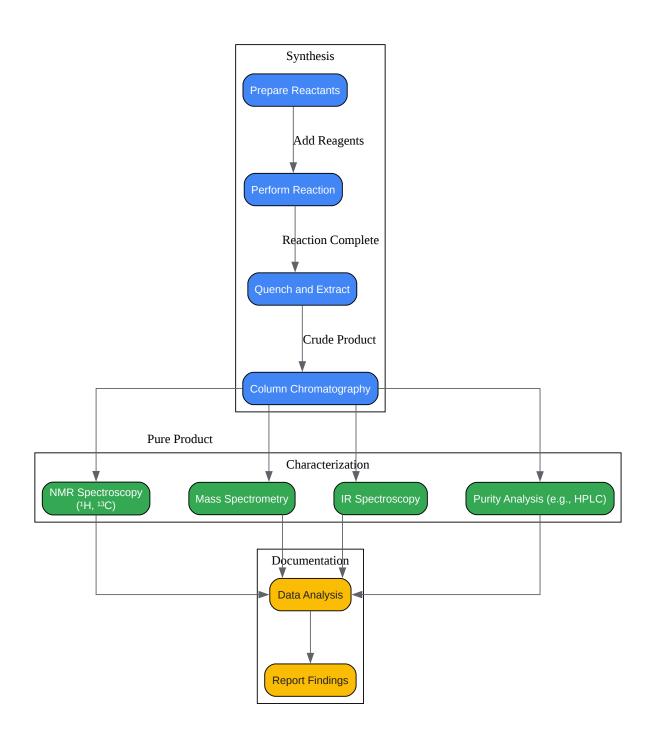
Procedure:

- Ring Opening: In a round bottom flask equipped with a magnetic stirrer, combine aziridine (1 equivalent), ammonium persulfate (2 equivalents), and 2-(2-haloethoxy)oxane (10 equivalents). Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aziridine is consumed.[6]
- Cyclization: To the reaction mixture, add THF (to dilute) and an excess of potassium hydroxide (approximately 12 equivalents). Continue stirring at room temperature until the cyclization is complete, as indicated by TLC.[6]
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **2-(Oxan-2-yl)morpholine**.[6]
- Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **2- (Oxan-2-yl)morpholine**.





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Caption: A general experimental workflow for the synthesis and characterization of **2-(Oxan-2-yl)morpholine**.

Safety Information

A specific safety data sheet (SDS) for **2-(Oxan-2-yl)morpholine** is not available. However, based on the parent compound, morpholine, and general laboratory safety, the following precautions should be taken:

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear
 appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
 coat.[7]
- Hazards of Morpholine (as a reference): Morpholine is flammable and corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[8][9]
- Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. [7] Keep the container tightly closed.

Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified individual. The information provided for the synthesis is a proposed method and has not been experimentally validated for this specific compound.

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